3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE
Overview
Description
3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE is a complex organic compound that features a variety of functional groups, including a chloro(difluoro)methoxy group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl and Chloro(difluoro)methoxy Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the imino group.
Substitution: The chloro(difluoro)methoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its interactions with specific receptors or enzymes.
Industry
In industry, it might find applications in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular receptor or enzyme, altering its activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE: This compound is unique due to its specific combination of functional groups.
Other Indole Derivatives: Compounds with similar indole cores but different substituents.
Piperazine Derivatives: Compounds with piperazine rings but different attached groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
3-[4-[chloro(difluoro)methoxy]phenyl]imino-1-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF2N4O3/c1-36-21-12-8-20(9-13-21)33-16-14-32(15-17-33)18-34-24-5-3-2-4-23(24)25(26(34)35)31-19-6-10-22(11-7-19)37-27(28,29)30/h2-13H,14-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFYEQXKBDDWBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)OC(F)(F)Cl)C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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